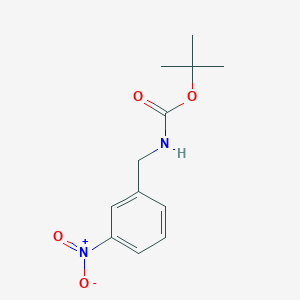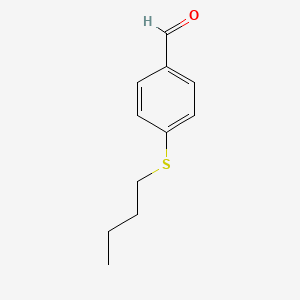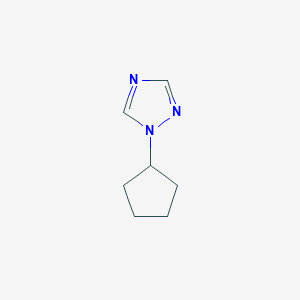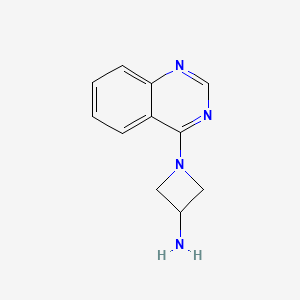
1-(Quinazolin-4-yl)azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a quinazoline ring system attached to an azetidine ring, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Quinazolin-4-yl)azetidin-3-amine can be synthesized through various synthetic routes, including:
Aza-reaction: This involves the formation of the quinazoline ring through cyclization reactions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals can be used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This technique involves the use of phase-transfer catalysts to improve the reaction efficiency.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
化学反应分析
1-(Quinazolin-4-yl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Quinazolinone derivatives: These are formed through oxidation reactions and have potential biological activities.
Reduced derivatives: Reduction reactions can yield compounds with different pharmacological properties.
Substituted derivatives: Substitution reactions can produce a variety of analogs with diverse chemical and biological activities.
科学研究应用
1-(Quinazolin-4-yl)azetidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: The compound shows potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new pesticides and herbicides.
作用机制
The mechanism by which 1-(Quinazolin-4-yl)azetidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain perception, inflammation, or cancer cell proliferation. The exact mechanism can vary depending on the specific biological activity being studied.
相似化合物的比较
1-(Quinazolin-4-yl)azetidin-3-amine is compared with other quinazoline derivatives, such as:
Quinazolinone: This compound contains an oxo group at the 2-position of the quinazoline ring.
Fenazaquin: A pesticide belonging to the quinazoline class used to control mites and insects.
Quinazoline-4 (3H)-one: This derivative has an oxo group at the 4-position of the quinazoline ring.
Uniqueness: this compound is unique due to its azetidine ring, which is not commonly found in other quinazoline derivatives. This structural feature contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
1-quinazolin-4-ylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPOIZNLQOQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
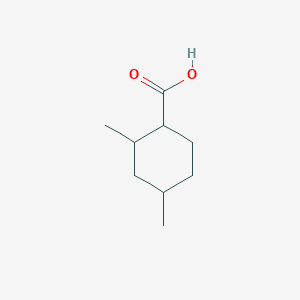
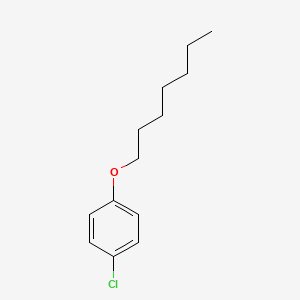
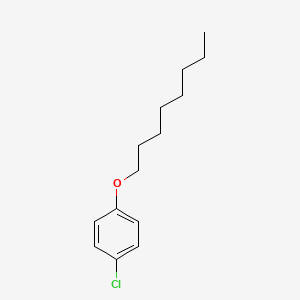
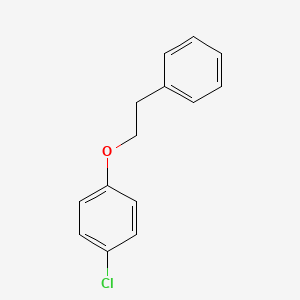
![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)
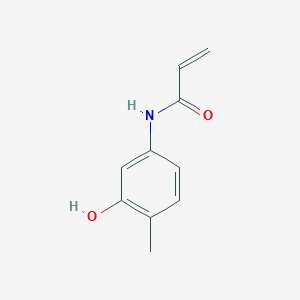
![4-[(2-Fluoro-5-methylphenoxy)methyl]piperidine](/img/structure/B7894653.png)
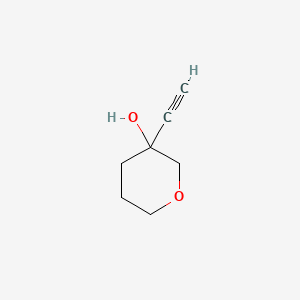
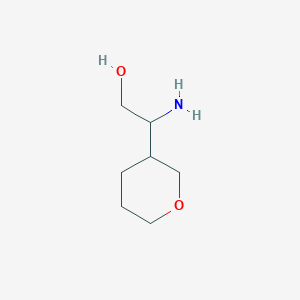
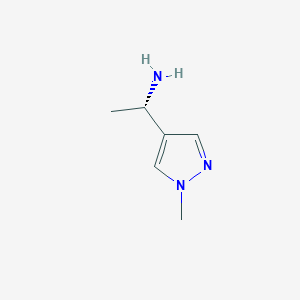
![tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)
